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molecular formula C15H14FN5O2 B8430006 Ethyl 4-amino-5-(4-amino-3-fluorophenyl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Ethyl 4-amino-5-(4-amino-3-fluorophenyl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No. B8430006
M. Wt: 315.30 g/mol
InChI Key: TUFNTFAPKSLSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)c1cn2ncnc(N)c2c1-c1ccc(NC(=O)OC(C)(C)C)c(F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[ClH:37].[NH2:1][c:2]1[n:3][cH:4][n:5][n:6]2[c:7]1[c:8](-[c:16]1[cH:17][c:18]([F:30])[c:19]([NH:22][C:23]([O:24][C:25]([CH3:26])([CH3:27])[CH3:28])=[O:29])[cH:20][cH:21]1)[c:9]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[cH:10]2.[O:31]1[CH2:32][CH2:33][O:34][CH2:35][CH2:36]1>>[ClH:37].[NH2:1][c:2]1[n:3][cH:4][n:5][n:6]2[c:7]1[c:8](-[c:16]1[cH:17][c:18]([F:30])[c:19]([NH2:22])[cH:20][cH:21]1)[c:9]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[cH:10]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl
Name
CCOC(=O)c1cn2ncnc(N)c2c1-c1ccc(NC(=O)OC(C)(C)C)c(F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)c1cn2ncnc(N)c2c1-c1ccc(NC(=O)OC(C)(C)C)c(F)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1COCCO1

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
CCOC(=O)c1cn2ncnc(N)c2c1-c1ccc(N)c(F)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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